molecular formula C50H76N16O21S B575971 Chorionic gonadotropin B-subunit fragmen T 109-119 amide CAS No. 165174-59-4

Chorionic gonadotropin B-subunit fragmen T 109-119 amide

Cat. No. B575971
CAS RN: 165174-59-4
M. Wt: 1269.309
InChI Key: MBJPCZSFILEVBC-MIDHUSEISA-N
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Description

“Chorionic gonadotropin B-subunit fragment T 109-119 amide” is a specific fragment of the B-subunit of the hormone chorionic gonadotropin . This highly immunogenic undecapeptide is used to generate hCG-specific antibodies, which are needed for diagnostic immunoassays and for the development of vaccines against hCG .


Synthesis Analysis

The synthesis and secretion of gonadotropic hormones, including chorionic gonadotropin, involve coordination of signal transduction, gene expression, protein translation, post-translational folding and modification, and secretion . The production of biologically active gonadotropin requires appropriately folded and glycosylated subunits that assemble to form the heterodimeric hormone .


Molecular Structure Analysis

The molecule is composed of two subunits, α and β linked with a non-covalent bond . The β-subunit is 80–85% homologous to LH . The structure of hCG has been resolved at 2.6 angstrom resolution .


Chemical Reactions Analysis

The production of this hormone requires coordination of transcriptional regulation of the subunit genes, translation of mRNA, post-translational processing and assembly, packaging, and secretion .


Physical And Chemical Properties Analysis

HCG is a glycoprotein hormone ranging from 36 up to even 41 kDa from low to highly glycosylated forms . It is composed of two subunits, α and β linked with a non-covalent bond .

Mechanism of Action

The fragment is used to generate neutralizing antibodies and to detect those antibodies in serum samples . It is also used in the development of vaccines against hCG .

Future Directions

The use of this fragment in the development of vaccines against hCG is a promising area of research . Further studies are needed to fully understand its potential applications in diagnostics and therapeutics.

properties

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H76N16O21S/c1-22(69)38(52)48(86)65-32(21-88)46(84)61-27(16-35(71)72)43(81)62-29(18-37(75)76)49(87)66-14-6-10-33(66)47(85)58-24(9-5-13-56-50(54)55)40(78)59-26(15-23-7-3-2-4-8-23)42(80)57-25(11-12-34(51)70)41(79)60-28(17-36(73)74)44(82)64-31(20-68)45(83)63-30(19-67)39(53)77/h2-4,7-8,22,24-33,38,67-69,88H,5-6,9-21,52H2,1H3,(H2,51,70)(H2,53,77)(H,57,80)(H,58,85)(H,59,78)(H,60,79)(H,61,84)(H,62,81)(H,63,83)(H,64,82)(H,65,86)(H,71,72)(H,73,74)(H,75,76)(H4,54,55,56)/t22-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJPCZSFILEVBC-MIDHUSEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H76N16O21S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chorionic gonadotropin B-subunit fragmen T 109-119 amide

CAS RN

165174-59-4
Record name Chorionic gonadotropin β-subunitfragment 109-119 amide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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